![molecular formula C10H11N3O2 B3169227 4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 936074-58-7](/img/structure/B3169227.png)
4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Overview
Description
“4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline” is a compound that contains an oxadiazole ring. Oxadiazole is a five-membered heterocyclic compound that consists of two carbon atoms, one oxygen atom, and two nitrogen atoms . Oxadiazole derivatives are known for their broad range of chemical and biological properties . They have been utilized in various fields such as material science, medicinal chemistry, and high energy molecules .
Synthesis Analysis
The synthesis of oxadiazole derivatives involves several steps. The oxadiazole ring is typically derived from furan by replacing two methylene groups with two nitrogen atoms . There are different synthetic routes for 2, 5-disubstituted 1,3,4-oxadiazole and their derived products .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms: 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole . The presence of two carbon atoms allows two substituents in the oxadiazole ring, which can cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazole derivatives have shown a wide range of reactivity, allowing them to be utilized in various applications. Depending on the electron-withdrawing and donating substituents in the oxadiazole ring, a wide range of compounds has been designed, synthesized, and subjected to various applications .Physical And Chemical Properties Analysis
Oxadiazole derivatives have shown favorable oxygen balance and positive heat of formations . They are soluble in water . The properties of oxadiazoles can vary depending on the substituents in the oxadiazole ring .Mechanism of Action
Future Directions
The future directions for research on “4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline” and similar compounds could include further exploration of their synthesis, properties, and potential applications. Given their broad range of chemical and biological properties, oxadiazole derivatives are of considerable interest in fields such as medicinal chemistry and material science .
properties
IUPAC Name |
4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-12-13-10(15-6)8-5-7(11)3-4-9(8)14-2/h3-5H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZFJWMRNDGLAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=C(C=CC(=C2)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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